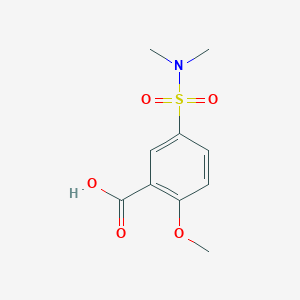

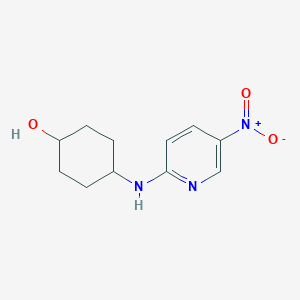

5-(Dimethylsulfamoyl)-2-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethylsulfamoyl)-2-methoxybenzoic acid (MMSB) is a synthetic compound used in various scientific research applications. It is a derivative of benzoic acid and has a dimethyl sulfamoyl group attached to the 5th carbon atom. MMSB has a wide range of biological and physiological effects, which makes it a valuable tool for scientific research.

Scientific Research Applications

Chemical Synthesis and Material Science

5-(Dimethylsulfamoyl)-2-methoxybenzoic acid is used in the synthesis of complex molecules, such as zinc phthalocyanine derivatives, which exhibit high singlet oxygen quantum yields. These derivatives are significant in photodynamic therapy for cancer treatment due to their effective Type II mechanisms, which involve generating singlet oxygen to kill cancer cells. The study by Pişkin, Canpolat, and Öztürk (2020) highlights the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, showcasing the potential of 5-(Dimethylsulfamoyl)-2-methoxybenzoic acid in contributing to advanced therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Biomedical Applications

Unnatural amino acids, which mimic the functionality of peptide strands, have been synthesized using derivatives related to 5-(Dimethylsulfamoyl)-2-methoxybenzoic acid. These amino acids are pivotal in studying protein interactions and structure by incorporating them into peptides, thereby offering insights into hydrogen bonding and beta-sheet formation. The work by Nowick et al. (2000) demonstrates how these synthesized amino acids can form hydrogen-bonded dimers resembling beta-sheets, essential for understanding protein folding and design (Nowick et al., 2000).

Environmental Science and Biodegradation

5-(Dimethylsulfamoyl)-2-methoxybenzoic acid plays a role in environmental science, particularly in studies related to the biodegradation of aromatic compounds. Research by Donnelly and Dagley (1980) on the metabolism of methoxylated benzoic acids by Pseudomonas putida elucidates the microbial degradation pathways of such compounds, which is crucial for understanding pollutant breakdown and environmental detoxification processes (Donnelly & Dagley, 1980).

properties

IUPAC Name |

5-(dimethylsulfamoyl)-2-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5S/c1-11(2)17(14,15)7-4-5-9(16-3)8(6-7)10(12)13/h4-6H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMBACRULXCTRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dimethylsulfamoyl)-2-methoxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2565338.png)

![1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2565344.png)

![2-Benzylsulfanyl-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2565348.png)

![5-[(Diethylamino)sulfonyl]-2-fluorobenzoic acid](/img/structure/B2565356.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2565359.png)

![1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methylazetidin-3-amine](/img/structure/B2565361.png)